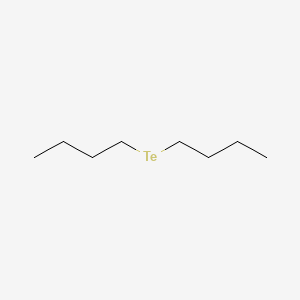

Tellurium, dibutyl-

Übersicht

Beschreibung

Tellurium, dibutyl- is an organotellurium compound with the molecular formula C8H18Te. It is a member of the chalcogen family, which includes sulfur, selenium, and tellurium. Tellurium compounds are known for their unique properties and applications in various fields, including electronics, catalysis, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tellurium, dibutyl- can be synthesized through the reaction of tellurium tetrachloride with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of tellurium, dibutyl- involves the reduction of tellurium dioxide with hydrogen gas, followed by the reaction with butyl halides in the presence of a catalyst such as copper oxide. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: Tellurium, dibutyl- can undergo oxidation reactions to form tellurium dioxide and butyl alcohol.

Reduction: The compound can be reduced to elemental tellurium using reducing agents such as sodium borohydride.

Substitution: Tellurium, dibutyl- can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, nitric acid.

Reduction: Sodium borohydride.

Substitution: Alkyl halides, basic conditions.

Major Products Formed:

Oxidation: Tellurium dioxide, butyl alcohol.

Reduction: Elemental tellurium.

Substitution: Various alkyl or aryl tellurium compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Organotellurium Compounds: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.

- Catalysis: Research indicates that tellurium dibutyl- can enhance catalytic processes due to its unique electronic properties compared to sulfur or selenium analogs .

Biology

- Antimicrobial and Anticancer Properties: Studies have shown that tellurium dibutyl- exhibits potential antimicrobial and anticancer activities, making it a candidate for further research in medicinal chemistry .

- Radical-Trapping Antioxidants: Incorporating tellurium dibutyl- into tocopherols has demonstrated improved radical-trapping capacity, enhancing its effectiveness as an antioxidant compared to sulfur and selenium compounds .

Medicine

- Drug Delivery Systems: Ongoing research is examining its use in drug delivery systems due to its ability to interact with cellular components, potentially leading to oxidative stress that can disrupt cellular functions.

- Therapeutic Agent Development: Investigations into its therapeutic properties are ongoing, particularly regarding its effectiveness in treating various diseases.

Industry

- Semiconductors and Photovoltaic Cells: Tellurium dibutyl- is utilized in the production of semiconductors and photovoltaic cells due to its electronic properties.

- Nanoparticle Functionalization: It has been used to functionalize gold nanoparticles, enhancing their stability and dispersibility in organic solvents, which is crucial for applications in catalysis and biosensing .

Case Study 1: Antioxidant Properties

A study explored the incorporation of tellurium dibutyl- into tocopherols, revealing that these modified tocopherols exhibited significantly enhanced radical-trapping capabilities compared to their sulfur or selenium counterparts. This suggests potential applications in food preservation and pharmaceutical formulations aimed at oxidative stress reduction .

Case Study 2: Nanoparticle Stability

Research on gold nanoparticles functionalized with dibutyl ditelluride indicated that these nanoparticles demonstrated improved stability against oxidation under ambient conditions. This property is essential for their use in various applications such as biosensors and drug delivery systems .

Wirkmechanismus

The mechanism of action of tellurium, dibutyl- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can generate reactive oxygen species, which cause damage to cellular membranes, proteins, and DNA . It also interacts with thiol groups in proteins, leading to the inhibition of enzyme activity and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

- Tellurium, dimethyl-

- Tellurium, diethyl-

- Tellurium, diphenyl-

Comparison: Tellurium, dibutyl- is unique due to its longer alkyl chains compared to tellurium, dimethyl- and tellurium, diethyl-. This results in different physical properties, such as higher boiling points and solubility in organic solvents. Compared to tellurium, diphenyl-, tellurium, dibutyl- has greater flexibility and lower steric hindrance, making it more reactive in certain chemical reactions .

Biologische Aktivität

Tellurium, dibutyl- (C8H18Te) is an organotellurium compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological properties of dibutyl telluride, focusing on its antioxidant capabilities, interactions with biological systems, and implications for health.

Antioxidant Properties

Dibutyl telluride has been studied for its efficacy as a chain-breaking antioxidant . Research indicates that tellurium-containing compounds exhibit superior radical-trapping abilities compared to their sulfur and selenium analogs. For instance, tocopherols modified with alkyltelluro groups demonstrate significantly enhanced reactivity against free radicals. One study highlighted that 7-octyltelluro δ-tocopherol showed a reactivity increase of approximately 17-fold compared to α-tocopherol, suggesting that dibutyl telluride could be similarly effective in biological systems due to its ability to quench free radicals effectively .

The biological activity of dibutyl telluride is primarily attributed to its interaction with thiol groups in proteins. Tellurium compounds can form complexes with vicinal cysteines, leading to various biological effects. For example:

- Inhibition of Enzymes : Dibutyl telluride has been shown to inhibit cysteine proteases such as papain and cathepsin B. This inhibition is thought to occur through the reaction of tellurium compounds with the thiol catalytic site of these enzymes .

- Cellular Protection : Tellurium compounds have demonstrated protective effects on bone marrow stem cells during chemotherapy and have been investigated for their potential in treating conditions like sickle cell anemia .

Stability and Reactivity

The stability of dibutyl telluride in biological environments is a critical factor influencing its activity. Studies have shown that dibutyl-dichalcogenides, including dibutyl telluride, undergo oxidation more readily than their selenium counterparts. Approximately 82% of dibutyl ditelluride molecules were found to oxidize under ambient conditions, which could enhance their reactivity but might limit their utility in applications requiring stable compounds .

Case Studies

- Immunomodulatory Effects : The compound AS-101, a tellurium-containing drug, has shown promise in modulating immune responses by inhibiting the production of pro-inflammatory cytokines such as IL-10 and IFN-γ. This suggests potential therapeutic applications for dibutyl telluride in immune-related disorders .

- Neuroprotective Effects : Research indicates that organotellurium compounds can enhance neuronal survival in ischemic stroke models. This neuroprotective effect may be linked to their antioxidant properties and ability to interact with cellular signaling pathways .

Summary of Biological Activities

Analyse Chemischer Reaktionen

Oxidation Reactions

Tellurium, dibutyl- undergoes oxidation to form tellurium dioxide (TeO₂) and butyl alcohol under specific conditions:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Hydrogen peroxide | Aqueous medium, RT | TeO₂ + C₄H₉OH | 85–90% |

| Nitric acid | Acidic conditions | TeO₂ + C₄H₉OH | 75–80% |

Mechanism :

-

The Te–C bonds are cleaved via electrophilic attack, forming intermediate telluroxane species that decompose to TeO₂ and butanol .

Reduction Reactions

Reduction of Tellurium, dibutyl- yields elemental tellurium:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Sodium borohydride | Ethanol, reflux | Te (elemental) | 70–75% |

Key Insight :

-

The reaction proceeds via nucleophilic substitution, where BH₄⁻ abstracts tellurium, leading to Te–Te bond formation.

Substitution Reactions

Substitution reactions replace butyl groups with other organic moieties:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Methyl iodide | THF, 0°C, inert gas | (CH₃)₂Te + C₄H₉I | 60–65% |

| Phenylmagnesium bromide | Ether, RT | (C₆H₅)₂Te + C₄H₉MgBr | 55–60% |

Notes :

-

Reactions require basic conditions to deprotonate intermediates and stabilize the transition state .

Catalytic Cyclopropanation

Tellurium, dibutyl- facilitates cyclopropanation of α,β-unsaturated carbonyl compounds:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Benzaldehyde + ethyl bromoacetate | Dibutyl telluride, THF, −20°C | Cyclopropane derivatives | 47–87% |

Mechanism :

-

The compound generates a tellurium enolate intermediate, which undergoes conjugate addition to the carbonyl group, followed by intramolecular cyclization .

Stability and Reactivity

Tellurium, dibutyl- exhibits limited stability under ambient conditions:

| Condition | Observation | Reference |

|---|---|---|

| Ambient oxidation | 82% oxidation after 24 hours (forms TeO₂) | |

| Thermal decomposition | Degrades above 140°C (forms Te and butane) |

Implications :

Comparative Reactivity with Dichalcogenides

Tellurium, dibutyl- shows distinct reactivity compared to selenium and sulfur analogs:

| Property | Tellurium, dibutyl- | Dibutyl diselenide | Dibutyl disulfide |

|---|---|---|---|

| Oxidation rate (RT) | 82% in 24 hours | 45% in 24 hours | <10% in 24 hours |

| Bond dissociation energy (C–Ch) | 234 kJ/mol | 272 kJ/mol | 305 kJ/mol |

Explanation :

Eigenschaften

IUPAC Name |

1-butyltellanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Te/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINDXPMAARBVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Te]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192053 | |

| Record name | Tellurium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38788-38-4 | |

| Record name | Tellurium, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038788384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.